

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methylpentanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpentanal**

Cat. No.: **B094375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentanal, a chiral aldehyde with the chemical formula $C_6H_{12}O$, is a molecule of significant interest in fields ranging from flavor and fragrance chemistry to pharmaceutical synthesis.^[1] Its single chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and analysis of **2-methylpentanal** enantiomers, with a focus on quantitative data and detailed experimental protocols.

Introduction to the Chirality of 2-Methylpentanal

2-Methylpentanal possesses a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a formyl (aldehyde) group.^[2] This chirality results in the existence of two enantiomers: **(R)-2-methylpentanal** and **(S)-2-methylpentanal**. The absolute configuration of each enantiomer is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.^[2]

The three-dimensional arrangement of these groups around the chiral center is the sole difference between the enantiomers, leading to their ability to rotate plane-polarized light in opposite directions. This seemingly subtle difference can have profound implications for their interactions with other chiral molecules, such as biological receptors and enzymes.

Physicochemical Properties

The physicochemical properties of the individual enantiomers of **2-methylpentanal** are largely identical in an achiral environment. The data presented below is for the racemic mixture, which serves as a close approximation for the pure enantiomers.[\[2\]](#)

Property	Value
Molecular Formula	C ₆ H ₁₂ O
Molecular Weight	100.16 g/mol [2]
Appearance	Colorless liquid [2]
Boiling Point	117-120 °C [2]
Density	0.808 - 0.809 g/mL at 25 °C [2]
Refractive Index (n _{20/D})	1.401 [2]
Water Solubility	4.2 g/L at 25 °C [2]
Synonyms	2-Methylvaleraldehyde, α -Methylpentanal
CAS Number (Racemic)	123-15-9
CAS Number ((R)-enantiomer)	53531-14-9 [2]
CAS Number ((S)-enantiomer)	82043-22-9

Synthesis and Chiral Resolution

The synthesis of racemic **2-methylpentanal** is commonly achieved through the aldol condensation of propanal, followed by dehydration and hydrogenation.[\[1\]](#) However, for applications requiring stereospecificity, the synthesis or separation of individual enantiomers is crucial.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched products. A notable example is the proline-catalyzed asymmetric aldol reaction.

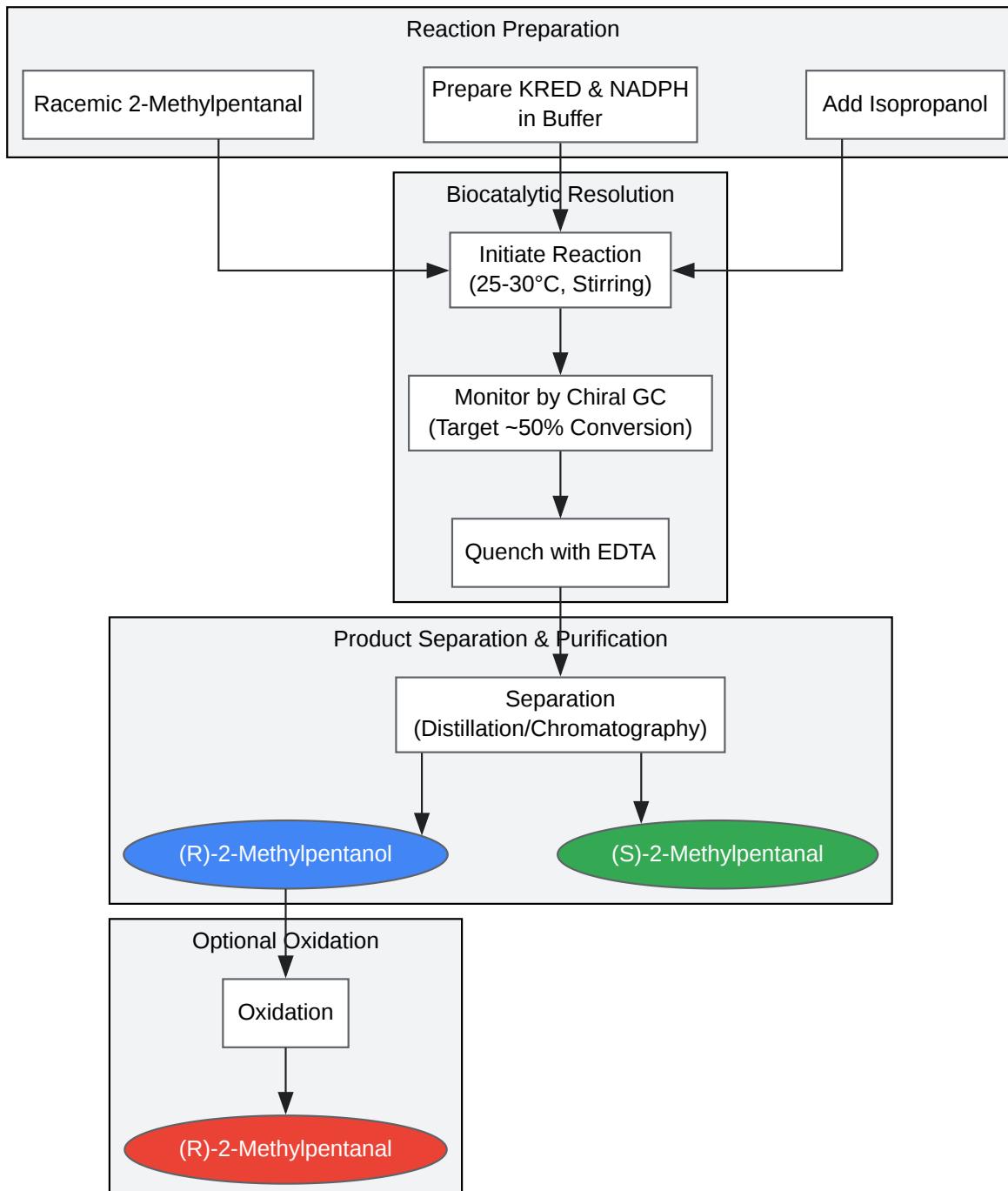
Performance of (R)-**2-methylpentanal** in a Proline-Catalyzed Asymmetric Aldol Reaction:[3]

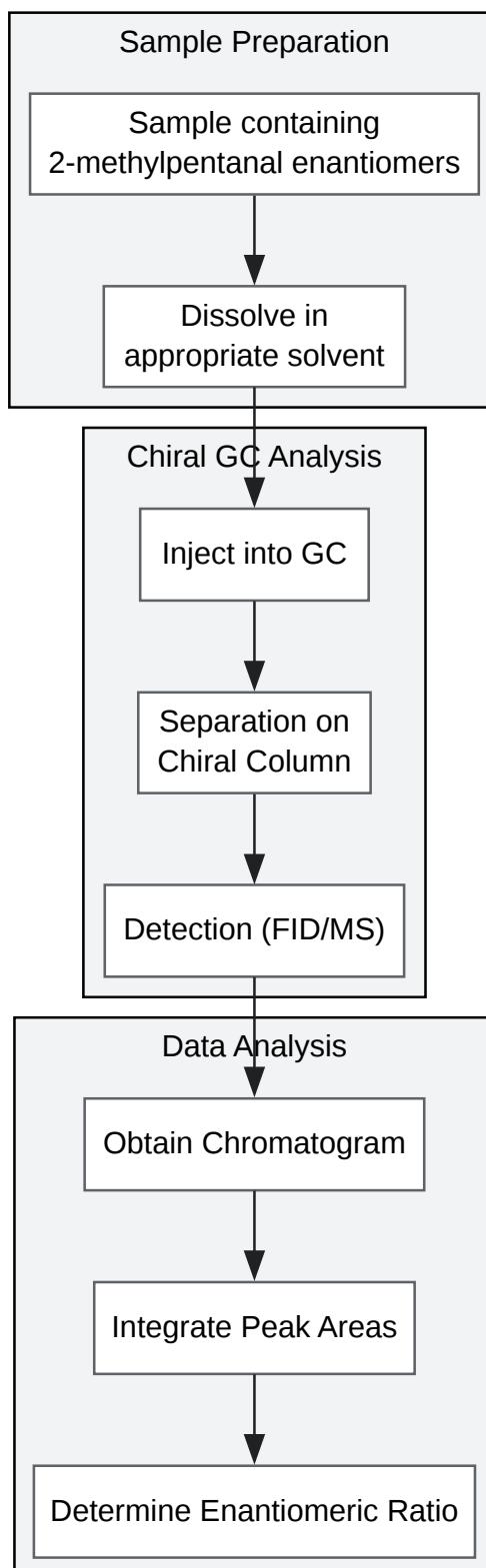
Nucleophile	Catalyst (mol%)	Solvent	Temperature (°C)	Enantiomeric Excess (ee%)	Yield (%)
Acetone	(S)-Proline (20-30)	DMSO/CHCl ₃	Room Temp.	94	85

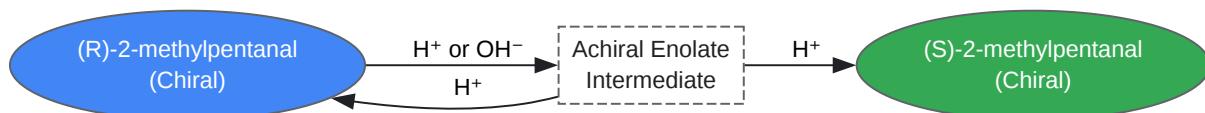
Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Biocatalytic kinetic resolution is a highly effective method for **2-methylpentanal**.

Experimental Protocol: Biocatalytic Kinetic Resolution


This protocol outlines a general procedure for the kinetic resolution of racemic **2-methylpentanal** using an (R)-selective ketoreductase (KRED).[4]


Materials:


- Racemic **2-methylpentanal**
- Evolved (R)-selective ketoreductase (KRED)
- Nicotinamide cofactor (NADPH)
- Isopropanol (co-substrate for cofactor regeneration)
- Buffered aqueous medium (e.g., potassium phosphate buffer, pH 7.0)
- Chelating agent (e.g., EDTA)

Procedure:

- Prepare a buffered solution containing the KRED enzyme and NADPH.
- Add isopropanol to the reaction mixture.
- Initiate the reaction by adding racemic **2-methylpentanal** with vigorous stirring.
- Maintain the reaction at a constant temperature (e.g., 25-30 °C).
- Monitor the reaction progress by chiral gas chromatography (GC) to achieve approximately 50% conversion.
- Quench the reaction by adding a chelating agent like EDTA.
- The mixture will contain (R)-2-methylpentanol and unreacted (S)-**2-methylpentanal**.
- Separate the alcohol and the remaining aldehyde using standard techniques such as distillation or chromatography.
- If desired, the purified (R)-2-methylpentanol can be oxidized back to (R)-**2-methylpentanal**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b094375#stereochemistry-and-chirality-of-2-methylpentanal)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b094375#stereochemistry-and-chirality-of-2-methylpentanal)
- 3. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b094375#stereochemistry-and-chirality-of-2-methylpentanal)
- 4. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b094375#stereochemistry-and-chirality-of-2-methylpentanal)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methylpentanal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094375#stereochemistry-and-chirality-of-2-methylpentanal\]](https://www.benchchem.com/product/b094375#stereochemistry-and-chirality-of-2-methylpentanal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com